Home > Products > Building Blocks P20296 > Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 90558-96-6

Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Catalog Number: EVT-2952284
CAS Number: 90558-96-6
Molecular Formula: C9H10N4O2
Molecular Weight: 206.205
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the class of [, , ]triazolo[1,5-a]pyrimidines. These compounds are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in numerous bioactive molecules. While specific research on Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is limited, its structural analogs have shown promising activities, including antitumor, antiviral, and antihypertensive properties. [, ]

Further investigation into the synthesis of [, , ]triazolo[1,5-a]pyrimidines reveals that they can be synthesized through various methods, including condensation reactions of 3-amino-1,2,4-triazole with different β-diketones or α,β-unsaturated ketones. [, ] Adapting these established procedures could provide a pathway for the synthesis of Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.

  • Antitumor agents: Many derivatives of [, , ]triazolo[1,5-a]pyrimidines have demonstrated promising anticancer activity against various cancer cell lines. []
  • Antiviral agents: This class of compounds has shown potential for inhibiting viral replication, making them attractive targets for antiviral drug discovery. []
  • Antihypertensive agents: Certain [, , ]triazolo[1,5-a]pyrimidines have exhibited antihypertensive effects, suggesting their potential as therapeutic agents for cardiovascular diseases. []
  • Fungicidal agents: Some derivatives display antifungal activity and have potential applications in agricultural chemistry. [, ]
  • Other potential applications: Considering the structural diversity and wide-ranging biological activities of [, , ]triazolo[1,5-a]pyrimidines, they are also being investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. [, ]
Future Directions
  • Development of efficient synthesis methods: Optimizing existing synthetic procedures or exploring novel strategies for producing this compound with high yield and purity will be crucial for further research and potential applications. [, ]
  • Comprehensive characterization: Thorough investigation of the compound's physical and chemical properties, including spectroscopic analysis and determination of key parameters like solubility and stability, is essential. []
  • Exploring biological activity: Evaluating the compound's activity against various biological targets, including cancer cell lines, viruses, and bacteria, will provide insights into its potential therapeutic applications. [, , , ]
  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating a library of derivatives with modifications at different positions on the triazolopyrimidine ring system will help identify structural features responsible for its activity and optimize its potency and selectivity. [, ]
  • Mechanism of action studies: Investigating the specific molecular targets and pathways affected by Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate will be crucial for understanding its mode of action and developing it into a potential therapeutic agent. [, , ]

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

  • Compound Description: This compound is a novel derivative synthesized through the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. In vitro studies using the MTT method revealed significant antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, demonstrating higher potency compared to the standard antitumor drug Cisplatin. []
  • Relevance: This compound shares the core triazolopyrimidine structure with Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, differing in the presence of a 1,5-dihydro ring, a 4-nitrophenyl substituent at the 1-position, a phenyl substituent at the 5-position, and a thiophen-2-yl substituent at the 3-position. []

Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: This compound features a nearly planar five-membered ring and a six-membered ring adopting an envelope conformation. Crystal structure analysis reveals the presence of N—H⋯N, O—H⋯N, and C—H⋯O interactions, contributing to a three-dimensional network within the crystal structure. []
  • Relevance: This compound shares the core triazolopyrimidine structure with Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, with variations in substituents and saturation levels. Notably, it possesses a chloromethyl group at the 7-position, a 2-chlorophenyl group at the 5-position, a hydroxyl group at the 7-position, and a methylsulfanyl group at the 2-position. Additionally, the six-membered ring in this compound exists in a tetrahydro form. []

7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines and 5-Aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

  • Compound Description: These two series of compounds, representing regioisomers of each other, were synthesized through efficient one-step procedures. 7-Aryl-5-methyl derivatives were generated by reacting 3,5-diamino-1,2,4-triazole with various 1-aryl-1,3-butanediones, while the 5-aryl-7-methyl counterparts were obtained by reacting the same triazole with different 1-aryl-2-buten-1-ones. One specific compound (compound 20) within this set exhibited promising inhibitory activity against the influenza virus RNA polymerase PA-PB1 subunit heterodimerization. []
  • Relevance: These compounds highlight the versatility of the [, , ]triazolo[1,5-a]pyrimidine scaffold, which is also present in Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. They demonstrate the impact of substituent positioning on biological activity and the potential for developing diverse compounds based on this core structure. []

Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: In this compound, the dihydropyrimidine ring adopts an envelope conformation, and the dihedral angle between the mean planes of the dihydropyrimidine and phenyl rings is 83.94 (6)°. The crystal structure reveals the presence of intermolecular N—H⋯N hydrogen bonds, contributing to the stability of the crystal packing. Notably, the OCH2CH3 group exhibits disorder over two positions. []
  • Relevance: Sharing the triazolopyrimidine core with Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, this compound demonstrates structural variations in the form of a 2-chlorophenyl group at the 7-position, a trifluoromethyl group at the 5-position, and a dihydro form of the six-membered ring. []

Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: This compound displays a nearly planar bicyclic triazolopyrimidine ring system. This system is oriented at a dihedral angle of 89.45 (3)° with respect to the chlorobenzene ring and 87.03 (3)° with respect to the terminal phenyl ring. π–π stacking interactions between the triazolopyrimidine rings, with centroid–centroid distances of 3.88 (1) and 3.63 (1) Å, are observed within the crystal structure, influencing the molecular packing. []
  • Relevance: This compound shares the triazolopyrimidine core with Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, but incorporates structural differences. These include a benzylsulfanyl group at the 2-position, a 2-chlorophenyl group at the 7-position, and a dihydro form of the six-membered ring. []

Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives

  • Compound Description: This series of compounds was efficiently synthesized using a novel, environmentally friendly method employing 4,4’-trimethylenedipiperidine as an additive. This additive, with its unique properties including low toxicity, nonflammability, high thermal stability, and good water solubility, facilitated the reaction in a mixture of green solvents (water and ethanol). The additive could be recovered and reused without significant loss of activity. []
  • Relevance: This series shares the core triazolopyrimidine structure with Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. These derivatives highlight the potential for developing environmentally friendly synthesis methods for structurally related compounds while showcasing variations in substituents and saturation levels within the triazolopyrimidine scaffold. []

Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: The bicyclic triazolopyrimidine ring system in this compound is nearly planar and exhibits an 87.24 (3)° dihedral angle with the benzene ring. Intermolecular N—H⋯N hydrogen bonds link the molecules into centrosymmetric dimers within the crystal structure. An intramolecular C—H⋯O hydrogen bond is also present, influencing the molecular conformation. []
  • Relevance: This compound shares the triazolopyrimidine core with Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. The compound features a chloromethyl group at the 5-position, a methylsulfanyl group at the 2-position, a phenyl group at the 7-position, and a dihydro form of the six-membered ring. []

Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate

  • Compound Description: In this compound, the 1,2,4-triazolo[1,5-a]pyridine ring system is almost planar, with an r.m.s. deviation of 0.0068 Å. This ring system forms a dihedral angle of 61.4 (3)° with the phenyl ring. The crystal structure reveals the formation of dimers through pairs of C—H⋯N hydrogen bonds between centrosymmetrically related molecules. []
  • Relevance: Although this compound features a pyridine ring instead of the pyrimidine ring present in Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, it remains structurally relevant. Both compounds belong to the broader class of triazolo-fused heterocycles, highlighting the diversity possible within this family of compounds. []

5-Chloro-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine (8) and 7-Methyl-1,2,4-triazolo[1,5-a]pyrimidine (10)

  • Compound Description: These two compounds were synthesized unambiguously from 2-amino-4-chloro-6-methylpyrimidine through a series of steps involving the formation of an amidine and a formamide oxime. Comparison of chemical shifts and coupling constants in NMR spectroscopy confirmed the assigned structures and distinguished them from their 5-methyl substituted isomers. []
  • Relevance: These compounds share the core triazolopyrimidine structure with Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, emphasizing the significance of regioselectivity in synthesis and the potential for variations in substitution patterns on the triazolopyrimidine scaffold. []

Ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-6-carboxylates (25,26)

  • Compound Description: This series of compounds was synthesized as part of a study exploring potential antihypertensive agents. Their structural design draws inspiration from prazosin, a known antihypertensive drug. In vitro and in vivo testing revealed promising antihypertensive activity for some members of this series. []
  • Relevance: These compounds, sharing the triazolopyrimidine core with Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, demonstrate the potential of this scaffold for developing therapeutic agents. Variations in substituents, particularly the incorporation of a piperazine moiety, highlight the versatility in structural modifications possible. []
Overview

Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidines, which are known for their diverse biological activities. This compound features a 1,2,4-triazole ring fused to a pyrimidine structure and is characterized by a carboxylate ester functional group. Its molecular formula is C9H10N4O2C_9H_{10}N_4O_2 with a molecular weight of approximately 206.20 g/mol. The compound has gained attention for its potential applications in medicinal chemistry and drug development.

Source

The compound is synthesized through various chemical methods that involve the reaction of 5-amino-1,2,4-triazoles with different reagents, including aldehydes and ethyl acetoacetate. These synthetic routes have been explored in several studies, demonstrating the compound's relevance in pharmaceutical research.

Classification

Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be classified as:

  • Chemical Class: Triazolo-pyrimidines
  • Functional Groups: Carboxylate ester
  • Biological Activity: Potential anti-cancer and anti-inflammatory properties
Synthesis Analysis

Methods

The synthesis of ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. A common method includes the one-pot three-component reaction that combines 5-amino-1-phenyl-1H-1,2,4-triazole with aromatic aldehydes and ethyl acetoacetate.

Technical Details

A typical procedure involves:

  1. Mixing 5-amino-1-phenyl-1H-1,2,4-triazole with an aromatic aldehyde and ethyl acetoacetate in the presence of a catalyst (such as APTS) in ethanol.
  2. Heating the mixture under reflux for a specified duration (usually around 24 hours).
  3. Monitoring the reaction progress using thin-layer chromatography (TLC).
  4. Isolating the product through filtration and recrystallization.

The yield of the synthesized compound can vary depending on the specific reaction conditions and substrates used. For instance, optimal conditions have been reported to yield up to 92% purity of the final product after purification steps .

Molecular Structure Analysis

Structure

Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate features a triazole ring fused to a pyrimidine ring with a methyl group at position 7 and an ethyl ester at position 6. The structural representation can be described as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

Data

The compound's structural data includes:

  • Molecular Weight: 206.20 g/mol
  • Melting Point: Specific melting points can vary based on purity but are generally around 180–182 °C .
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm the structure.
Chemical Reactions Analysis

Reactions

Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can participate in various chemical reactions typical of triazole derivatives:

  • Substitution Reactions: The presence of functional groups allows for nucleophilic substitution.
  • Condensation Reactions: Can react with other electrophiles to form more complex structures.

Technical Details

The synthesis often involves reactions that leverage the nucleophilicity of the triazole nitrogen atoms or the electrophilicity of carbonyl groups in aldehydes or ketones . The mechanism typically follows pathways such as:

  1. Formation of an enolate from ethyl acetoacetate.
  2. Nucleophilic attack on an aromatic aldehyde.
  3. Cyclization to form the final triazolo-pyrimidine structure.
Mechanism of Action

Process

The mechanism of action for ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is primarily linked to its interaction with biological targets involved in cellular processes such as DNA repair and cell proliferation.

Data

Research indicates that this compound may inhibit enzymes like tyrosyl DNA phosphodiesterase 2 and histone demethylases involved in epigenetic regulation . This inhibition can lead to altered gene expression patterns and potential therapeutic effects against various cancers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis under acidic or basic conditions due to its ester functionality.

Applications

Scientific Uses

Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is primarily studied for its potential applications in medicinal chemistry:

  • Anticancer Research: Investigated for its ability to inhibit tumor growth through modulation of key signaling pathways.
  • Antiviral Activity: Explored for efficacy against viruses such as influenza by targeting viral polymerase interactions.

This compound represents a promising scaffold for further drug development due to its diverse biological activity and potential therapeutic applications across various fields of medicine.

Synthetic Methodologies and Optimization Strategies

Regioselective Cyclocondensation Approaches for Triazolopyrimidine Core Assembly

The construction of the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) core in Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate relies critically on regioselective cyclocondensation. Two dominant strategies achieve high regiocontrol:

  • Classical Cyclocondensation: Reacting ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in refluxing acetic acid yields ethyl 5-methyl-7-phenyl-TZP-6-carboxylate. Methyl substitution at C7 is dictated by using methyl-substituted 1,3-dicarbonyl precursors. This method offers scalability (65–80% yields) but requires harsh reflux conditions and extended reaction times [3] [5].

  • Hypervalent Iodine-Mediated Oxidative Cyclization: Pyrimidinylhydrazones derived from aldehyde derivatives and 1-(6-chloropyrimidin-4-yl)hydrazine undergo iodine(III)-mediated cyclization. This route achieves superior regioselectivity and yields (75–90%) under mild, room-temperature conditions, eliminating the need for corrosive reagents like phosphorus oxychloride .

Table 1: Comparison of Triazolopyrimidine Core Cyclization Strategies

MethodReagents/ConditionsYield (%)Key AdvantageLimitation
Classical CyclocondensationAcetic acid, reflux65–80Proven scalabilityHigh temperature, long reaction time
Oxidative CyclizationIBD, room temperature75–90Mild conditions, high regiocontrolCost of hypervalent iodine reagents

Carboxylation and Esterification Protocols for Ethyl Ester Functionalization

Introduction of the C6-ethyl carboxylate group employs versatile carboxylation and esterification pathways:

  • Direct Cyclization with Esterified Precursors: The most efficient route uses pre-esterified building blocks (e.g., ethyl 5-amino-1,2,4-triazole-3-carboxylate) during cyclocondensation, incorporating the ethyl ester directly into the nascent TZP scaffold [3].
  • Post-Cyclization Esterification: For analogs lacking the pre-formed ester, hydrolysis of alternative carboxylate groups (e.g., carboxylic acid) using aqueous NaOH, followed by chlorination with SOCl₂, generates reactive acyl chlorides. Subsequent nucleophilic substitution with ethanol furnishes the ethyl ester .
  • Innovative Esterification Technologies:
  • Electrochemical Esterification: Enables direct coupling between aroylhydrazides and ethanol under oxidant-free conditions, offering mild operation and good functional group tolerance [2].
  • Sp³ C–H Functionalization: Emerging oxidative methods allow ester synthesis via direct C–H activation of hydrocarbons, though applicability to complex TZPs requires further validation [7].
  • Continuous Flow Enolate Chemistry: Facilitates precise α-functionalization of ester precursors under controlled conditions using Li enolates and electrophiles, enhancing selectivity for complex analogs [10].

Table 2: Esterification Protocols for TZP-6-Carboxylate Derivatives

StrategyKey Reagents/ConditionsApplicability to TZPAdvantage
Direct CyclizationEthyl aminotriazole carboxylate + 1,3-dicarbonylHighSimplifies synthesis, fewer steps
Acyl Chloride + EtOHSOCl₂, then EtOHModerateBroad scope, reliable
ElectrochemicalAroylhydrazide, EtOH, anode/cathode, no oxidantPotentialMild, green chemistry approach
Continuous Flow α-Func.LDA, Electrophile, controlled T/residence timeFor α-substituted estersHigh selectivity for sensitive substrates

Hybrid Scaffold Design via Molecular Merging with Cycloheptathiophene Moieties

Strategic molecular hybridization enhances bioactivity, particularly for influenza polymerase inhibition:

  • Rationale for Merging: The ethyl 7-methyl-TZP-6-carboxylate scaffold was fused with cyclohepta[b]thiophene-3-carboxamide (cHTC) moieties to create dual-domain inhibitors targeting the conserved PA-PB1 interface of influenza RNA-dependent RNA polymerase (RdRP). This leverages the synergistic pharmacophores of both scaffolds [3] [5].
  • Synthetic Execution: Hybridization was achieved via amide coupling. The acyl chloride of either 5-methyl-7-phenyl-TZP-2-carboxylic acid (30) or its isomer 7-methyl-5-phenyl-TZP-2-carboxylic acid (31) was reacted with aminocycloheptathiophene derivatives. This yielded potent hybrids like compound 3 (IC₅₀ PA-PB1 = 1.1 µM, EC₅₀ FluA/FluB = 7–25 µM) [3].
  • SAR Insights: While the cHTC moiety initially showed promise, replacing it with a simpler 2-carbamoylphenyl group (compound 23) maintained potent RdRP inhibition while significantly improving aqueous solubility—a critical factor for cellular antiviral activity [3]. Molecular docking confirmed hybrids engage key PAC cavity residues (e.g., hydrophobic regions, Q408 via H-bonds) [3] [5].

Solvent-Dependent Reaction Dynamics in One-Step Triazolo-Pyrimidine Synthesis

Solvent systems critically influence yield, regioselectivity, and reaction kinetics in TZP synthesis:

  • Polar Protic Solvents (Acetic Acid): Essential for traditional cyclocondensation (ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1,3-dicarbonyls). Promotes both enolization and dehydration steps via proton transfer catalysis. Drawbacks include high temperatures (reflux) and limited solubility for advanced intermediates [5].
  • Microwave Irradiation in Polar Aprotic Solvents: Employing DMF or NMP under microwave irradiation drastically reduces reaction times (15–30 min) and boosts yields (>85%) versus thermal reflux. This method suppresses side products through rapid, uniform heating and enables catalyst-free conditions for improved purity [6].
  • Green Solvent Systems:
  • Ionic Liquids: [BMIM]Br as a solvent under microwave irradiation achieves near-quantitative yields (90%) while eliminating volatile organic compounds (VOCs) .
  • Solvent-Free Conditions: Mechanochemical grinding or neat reactions under ultrasound enhance atom economy and reduce waste, particularly effective for multi-component TZP syntheses [6].
  • Aqueous Co-Solvents: Water/ethanol mixtures facilitate certain cyclizations, improving solubility of polar intermediates and enabling easier product isolation .

Table 3: Solvent Effects on Triazolopyrimidine Synthesis Efficiency

Solvent SystemReaction ConditionsReaction TimeYield (%)Key Benefit
Acetic Acid (Reflux)110–120°C, atmospheric pressure4–12 hours65–80Proven reliability
DMF (Microwave)150–180°C, MW irradiation15–30 minutes>85Dramatically reduced time, higher purity
[BMIM]Br (MW)120–150°C, MW irradiation20–40 minutes~90Recyclable solvent, negligible VOC emission
Solvent-Free (Ultrasound)Neat, RT - 60°C, ultrasound30–90 minutes70–88Elimination of solvent, operational simplicity

Properties

CAS Number

90558-96-6

Product Name

Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

IUPAC Name

ethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Molecular Formula

C9H10N4O2

Molecular Weight

206.205

InChI

InChI=1S/C9H10N4O2/c1-3-15-8(14)7-4-10-9-11-5-12-13(9)6(7)2/h4-5H,3H2,1-2H3

InChI Key

CFWWNMHTTMZNJQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.